3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylicacid
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Overview
Description
3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of an oxazole ring fused with an indene moiety, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base to form the oxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce dihydro-oxazole compounds.
Scientific Research Applications
3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The indene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-amine derivatives: These compounds share the indene moiety and exhibit similar chemical properties.
Oxazole derivatives: Compounds with an oxazole ring, such as oxazole-5-carboxylic acid, have comparable reactivity and applications.
Uniqueness
3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid is unique due to the combination of the indene and oxazole structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11NO3 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-7-11(14-17-12)10-6-2-4-8-3-1-5-9(8)10/h2,4,6-7H,1,3,5H2,(H,15,16) |
InChI Key |
UAPZJMPPGJNRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C3=NOC(=C3)C(=O)O |
Origin of Product |
United States |
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